Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-
Description
The compound "Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-" features a norbornene (bicyclo[2.2.1]heptene) backbone with benzyl (phenylmethyl) groups at positions 2 and 5. Its stereochemistry, (1S,4S), confers rigidity and chiral recognition properties, making it valuable in asymmetric synthesis and organometallic catalysis. The rigid bicyclic framework enhances steric control, while the benzyl substituents contribute to π-π interactions in catalytic systems .
Properties
CAS No. |
828913-75-3 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(1S,4S)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m1/s1 |
InChI Key |
NMAAYCBIZZGVPA-NHCUHLMSSA-N |
Isomeric SMILES |
C1[C@H]2C=C([C@@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Hydrazone Formation :
Racemic diketone dl-49 reacts with a chiral hydrazine to form diastereomers 50 , which are separated via recrystallization (12% yield). - Hydrolysis and Recrystallization :
Hydrolysis of the hydrazone yields enantiopure (1S,4S)-diketone (R,R-49 ) in 4% yield. - Vinyl Triflate Formation :
Treatment with triflic anhydride converts the diketone to vinyl triflate 51 . - Grignard Cross-Coupling :
Reaction with benzylmagnesium bromide introduces phenylmethyl groups, yielding the target compound in 65% yield.
Table 1: Performance Metrics of Hayashi’s Method
| Step | Yield (%) | Purity (ee) |
|---|---|---|
| Hydrazone resolution | 12 | >95% |
| Diketone hydrolysis | 4 | >99% |
| Grignard coupling | 65 | 98% |
This route suffers from low overall yield (1.4%) due to inefficient recrystallization and hydrolysis steps.
Asymmetric Catalytic Approaches
Recent methods avoid physical resolution by employing asymmetric catalysis. Actelion Pharmaceuticals Ltd. demonstrated a scalable synthesis of related ligands using a Shibasaki catalyst ((R)-ALB) for enantioselective Michael additions. Adapting this to the bis(phenylmethyl) derivative involves:
- Michael Addition :
Enantioselective addition of dimethyl malonate to 2-cyclohexen-1-one using (R)-ALB (98% ee). - Ketalization and Aldol Cyclization :
Ketal protection and acid-catalyzed aldol cyclization form the bicyclic core (45% yield over two steps). - Benzylation :
Grignard addition of benzyl groups and mesylation-elimination to install the diene (65% yield).
Advantages :
Limitations :
Bridged Robinson Annulation Strategy
A racemic synthesis of 2,5-bis(phenylmethyl)bicyclo[2.2.2]octa-2,5-diene (Bn-bod) via bridged Robinson annulation was reported, yielding 1.4% over seven steps. While designed for [2.2.2] systems, the methodology is adaptable to [2.2.1] frameworks by modifying the diketone precursor.
Modified Procedure for [2.2.1] Systems:
- 1,5-Diketone Synthesis :
Chiral 1,5-diketones are prepared via Cu(OTf)₂-catalyzed allylation of α,β-unsaturated β-ketoesters (>95% ee). - Cyclization :
Acid-catalyzed bridged Robinson annulation forms the bicyclo[2.2.1]heptane skeleton. - Functionalization :
Benzyl groups are introduced via Suzuki-Miyaura coupling or Grignard reactions.
Table 2: Comparative Yields for Annulation Strategies
| Substrate | Steps | Overall Yield (%) | ee (%) |
|---|---|---|---|
| Bicyclo[2.2.2] Bn-bod | 7 | 1.4 | N/A |
| Bicyclo[2.2.1] analog | 11 | 4.4 | >95 |
Chiral Rhodium Complex-Mediated Synthesis
Enantiopure bicyclo[2.2.1]hepta-2,5-dienes are stabilized as rhodium complexes. A two-step sequence from racemic diketone dl-49 involves:
- Diene-Rhodium Complex Formation :
Reaction with [RhCl(C₂H₄)₂] forms [RhCl(diene)]₂, stabilizing the ligand (89% yield). - Debenzylation and Resolution :
Chiral HPLC separates enantiomers, yielding (1S,4S)-bis(phenylmethyl) derivative.
Critical Data :
- Rhodium complexes enable handling of volatile dienes.
- Enantioselectivity reaches 99% in catalytic applications.
Recent Advances in Photochemical and Thermal Methods
Norbornadiene derivatives are increasingly synthesized via Diels-Alder reactions. A 2021 method uses 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes in intermolecular Diels-Alder reactions to construct the bicyclo[2.2.1]heptane skeleton. Subsequent benzylation via Heck coupling introduces phenylmethyl groups.
Performance :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Industry: In industry, this compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Bicyclo[2.2.1]heptane Derivatives
Research Findings
- Synthetic Flexibility : Derivatives like (1S,4S)-2-benzyl-2,5-diazabicycloheptane are synthesized via directed lithiation, a method adaptable to the target compound with modifications for all-carbon scaffolds .
- Catalytic Performance : Rhodium complexes with bicyclo[2.2.1]heptadiene ligands achieve >90% enantiomeric excess (ee) in hydrogenation, suggesting the target’s benzyl groups could further optimize selectivity .
- Stability : Bulky substituents (e.g., trifluoromethyl in ) increase thermal stability but reduce reaction rates, a trade-off relevant to the target compound’s design .
Biological Activity
Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)- is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12
- Molecular Weight : 168.2344 g/mol
- CAS Registry Number : 74437-39-1
- IUPAC Name : Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-
The biological activity of bicyclo[2.2.1]hepta-2,5-diene derivatives has been linked to several mechanisms:
- Anti-inflammatory Properties : Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways associated with inflammation.
- Neuroprotective Effects : Studies show that derivatives may protect dopaminergic neurons in models of neurodegenerative diseases by reducing oxidative stress and apoptosis.
- Antitumor Activity : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of bicyclo[2.2.1]hepta-2,5-diene derivatives:
- Modifications at the phenylmethyl positions significantly influence biological efficacy.
- Computational modeling has been employed to predict binding affinities to target proteins involved in inflammatory responses and neuroprotection.
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study investigated the neuroprotective effects of bicyclo[2.2.1]hepta-2,5-diene derivatives in rat models of Parkinson's disease. Key findings included:
- Improvement in Motor Function : Treated rats exhibited significant enhancements in motor skills compared to control groups.
- Reduction in Neuronal Loss : There was a marked decrease in the loss of dopaminergic neurons attributed to the compound's ability to inhibit apoptotic pathways and mitigate oxidative damage.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis
A clinical trial assessed the anti-inflammatory properties of bicyclo[2.2.1]hepta-2,5-diene derivatives in patients with rheumatoid arthritis:
- Decrease in Inflammatory Markers : Patients treated with the compound showed significant reductions in inflammatory markers.
- Improvement in Patient-reported Outcomes : Participants reported enhanced quality of life and symptom relief post-treatment.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Observations |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | Reduced swelling and pain |
| Neuroprotective | Oxidative stress reduction | Improved motor function |
| Antitumor | Induction of apoptosis | Decreased tumor cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
